Yinyanghuo C

Description

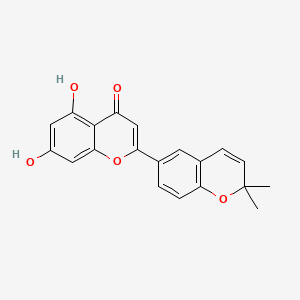

Structure

2D Structure

3D Structure

Properties

CAS No. |

149182-47-8 |

|---|---|

Molecular Formula |

C20H16O5 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C20H16O5/c1-20(2)6-5-12-7-11(3-4-16(12)25-20)17-10-15(23)19-14(22)8-13(21)9-18(19)24-17/h3-10,21-22H,1-2H3 |

InChI Key |

GPXYBBZISZKRAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)C |

Origin of Product |

United States |

Isolation, Purification, and Characterization Methodologies for Research on Yinyanghuo C

Advanced Chromatographic Techniques for Yinyanghuo C Isolation from Botanical Sources

The isolation and purification of this compound from its natural botanical sources rely on a combination of sophisticated chromatographic techniques. These methods are essential for separating the compound from a complex mixture of other flavonoids and plant metabolites.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of flavonoids like this compound from Epimedium species. nih.govresearchgate.netcapes.gov.br Its high resolution and sensitivity make it ideal for separating structurally similar compounds.

Research has demonstrated the successful use of HPLC for the simultaneous determination of multiple flavonoids, including epimedin C, in various Epimedium species. nih.govresearchgate.netcapes.gov.br A common approach involves using a C18 reversed-phase column with a gradient elution system, typically comprising acetonitrile (B52724) and water. nih.govresearchgate.netcapes.gov.brtautobiotech.com Detection is often carried out using a diode-array detector (DAD) at a wavelength of around 270 nm, which is suitable for flavonoids. nih.govcapes.gov.br The reliability of HPLC methods is confirmed through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. nih.govcapes.gov.br For instance, studies have reported excellent linearity (r² > 0.9997) for calibration curves of flavonoids, including those related to this compound. nih.govcapes.gov.br

**Table 1: Exemplary HPLC Parameters for Flavonoid Analysis in *Epimedium***

| Parameter | Specification |

|---|---|

| Column | Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) nih.govcapes.gov.br |

| Mobile Phase | Gradient of acetonitrile and water nih.govresearchgate.netcapes.gov.brtautobiotech.com |

| Detection | Diode-Array Detector (DAD) at 270 nm nih.govcapes.gov.br |

| Flow Rate | 1.0 mL/min tautobiotech.com |

| Column Temperature | 30 °C researchgate.netresearchgate.net |

Countercurrent Chromatography (CCC) for this compound Fractionation

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption of the sample. even3.com.br This makes it particularly suitable for the preparative separation of natural products.

In the context of Epimedium flavonoids, High-Speed Counter-Current Chromatography (HSCCC) has been effectively used for their isolation and purification. tautobiotech.comresearchgate.net The selection of a suitable two-phase solvent system is critical for a successful separation. For flavonoids from Epimedium koreamum, a system of chloroform-methanol-water (4:3.5:2, v/v) has been successfully employed. tautobiotech.comresearchgate.net This technique has proven effective in yielding high-purity flavonoids in a single separation step. tautobiotech.comresearchgate.net While specific studies focusing solely on this compound are not detailed, the successful application of CCC for related flavonoids from the same genus highlights its potential for the fractionation of this compound. The versatility, speed, and high loading capacity are among the key advantages of this technique. even3.com.br

Preparative Chromatography Strategies for this compound

Preparative HPLC is a crucial step in obtaining pure this compound for further structural and biological studies. warwick.ac.uk This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities. warwick.ac.uklpp-group.com

The goal of preparative HPLC is to isolate and purify valuable compounds. warwick.ac.uk The process often involves an initial extraction of the plant material, followed by preliminary fractionation using methods like column chromatography over silica (B1680970) gel or macroporous resins. researchgate.netresearchgate.net The enriched fractions containing the target compounds are then subjected to preparative HPLC. For instance, a combination of microwave-assisted extraction, macroporous resins, and preparative HPLC has been developed for the efficient enrichment and separation of epimedins A, B, C, and icariin (B1674258) from Herba Epimedii. researchgate.net The use of a C18 column is also common in preparative HPLC for flavonoid purification. researchgate.net

Spectroscopic and Spectrometric Approaches in this compound Structural Elucidation (Non-Identification Data Focus)

Once a purified sample of this compound is obtained, spectroscopic and spectrometric techniques are employed to elucidate its chemical structure. These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. thermofisher.comrsc.org It provides information on the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). thermofisher.comnih.gov

In the structural elucidation of flavonoids like this compound, both ¹H NMR and ¹³C NMR spectra are essential. tautobiotech.com ¹H NMR provides details about the types of hydrogen atoms present and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. nih.gov The chemical shifts, coupling constants, and signal intensities in the NMR spectra allow researchers to piece together the molecule's structure. thermofisher.comrsc.org For complex molecules, two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are often used to establish detailed correlations between protons and carbons. The structures of flavonoids isolated from Epimedium species have been successfully identified using these NMR techniques. tautobiotech.com

Table 2: Key NMR Data Types for Structural Elucidation

| NMR Technique | Information Provided |

|---|---|

| ¹H NMR | Provides information about the different types of hydrogen atoms in a molecule and their immediate surroundings. nih.gov |

| ¹³C NMR | Identifies the carbon atoms in an organic compound and provides information about the molecule's overall structure. nih.gov |

| 2D NMR (e.g., COSY, HMQC, HMBC) | Establishes correlations between different nuclei to determine the complete connectivity of the molecule. |

Mass Spectrometry (MS) Techniques for this compound Structure Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. biopharmaspec.com It is indispensable for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. biopharmaspec.comuni-halle.de

In the study of this compound and other flavonoids, MS techniques, often coupled with liquid chromatography (LC-MS), are widely used. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization method for analyzing flavonoids. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate a characteristic fragmentation pattern. uni-halle.de This pattern provides valuable clues about the compound's structure, such as the nature and position of substituent groups. mdpi.com For example, LC-MS/MS has been used for the quality control of Epimedium by analyzing its flavonoid constituents. researchgate.net

Vibrational Spectroscopy (IR, Raman) in this compound Investigation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful non-destructive tool for elucidating the functional groups and structural features of molecules like this compound. researchgate.netresearchgate.net These techniques measure the vibrational modes of chemical bonds, providing a molecular fingerprint. uc.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uc.edu For complex flavonoids like this compound, the IR spectrum provides key information about its constituent functional groups. In studies of Epimedium sagittatum leaves, where this compound is a principal component, Fourier Transform Infrared (FT-IR) spectroscopy has been used to identify characteristic absorption bands. mdpi.com The analysis reveals peaks corresponding to the stretching and bending vibrations of the various bonds present in the flavonoid structure. mdpi.comrsc.org

While a spectrum for the isolated compound is not detailed in the provided research, the analysis of the host plant material provides a strong indication of the expected absorptions for this compound. The key functional groups identified are integral to its structure, which includes hydroxyl groups, methylene (B1212753) groups, carbonyl groups, and the glycosidic C-O bonds. mdpi.com

Table 1: Characteristic FT-IR Absorption Peaks in Epimedium Extracts and Corresponding Functional Group Assignments

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Type | Reference |

|---|---|---|---|

| ~3350 | O–H | Stretching | mdpi.com |

| ~2921 | –CH₂ | Asymmetrical Stretching | mdpi.com |

| ~2851 | –CH₂ | Symmetrical Stretching | mdpi.com |

| ~1725 | –C=O (Carbonyl) | Stretching | mdpi.com |

| ~1650 | C=C (Aromatic Ring) | Stretching | mdpi.com |

| ~1356 - 1440 | C-OH / CH₂ | Bending / Deformation | mdpi.comrsc.org |

| ~1225 - 1258 | C-O-C (Ether/Glycoside) | Stretching | mdpi.comrsc.org |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. uc.eduresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. uc.edu While IR spectroscopy experiences significant interference from water, Raman spectroscopy is less affected, making it suitable for analyzing aqueous solutions. researchgate.net Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that allows for the monitoring of vibrational spectra with high temporal resolution, enabling the study of reaction dynamics and structural changes. eli-beams.eu Although specific Raman data for this compound is not available in the provided search results, its application would be valuable for a comprehensive vibrational analysis, especially for the carbon backbone and aromatic ring structures.

Quality Control and Standardization Methodologies for Research Batches of this compound

Ensuring the consistency, purity, and quality of research batches of this compound is critical for obtaining reproducible and reliable experimental results. nih.govresearchgate.netscholar9.com Due to the inherent variability of natural products, robust analytical methodologies are required for standardization. chimia.ch High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quality control of Epimedium extracts and the quantification of its constituent flavonoids, including this compound. researchgate.netchimia.chrsc.org

Several validated HPLC methods have been developed for the simultaneous determination of this compound alongside other major flavonoids like icariin, epimedin A, and epimedin B. nih.govresearchgate.net These four compounds are often selected as key chemical markers for the quality control of Epimedium species. nih.govnih.govresearchgate.net

HPLC Method Parameters: A common approach is Reverse-Phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD) for UV-Vis absorbance measurement.

Table 2: Example of RP-HPLC Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | C18 (e.g., Hypersil BDS-C18, Zorbax SB-C18) | researchgate.netnih.gov |

| Mobile Phase | Gradient elution using Acetonitrile and Water (often with an acidifier like phosphoric acid or acetic acid) | researchgate.netnih.govresearchgate.net |

| Detection | UV Diode Array Detector (DAD) at ~270 nm or 272 nm | researchgate.netnih.gov |

| Flow Rate | Typically 1.0 - 1.2 mL/min | ijpsonline.com |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | thermofisher.comnih.gov |

Method validation is performed according to established guidelines to ensure reliability. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Table 3: Representative HPLC Method Validation Data for this compound (Epimedin C)

| Validation Parameter | Typical Value / Range | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | nih.govnih.gov |

| Recovery | 95.2% - 103.3% | nih.gov |

| Average Recovery | 99.7% | researchgate.net |

| Precision (RSD) | Intra-day: < 3.1%; Inter-day: < 4.4% | nih.gov |

| LOD | < 8.6 µg/mL (CEC); < 1.31 ng on column (HPLC) | nih.govnih.gov |

| LOQ | < 42.8 µg/mL (CEC); < 2.62 ng on column (HPLC) | nih.govnih.gov |

Other advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrochromatography (CEC) have also been developed for even faster and more efficient separation and quantification of this compound. researchgate.netnih.gov These rigorous quality control methods are indispensable for standardizing research batches, ensuring that the material used in studies is of consistent and verifiable quality.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound / Epimedin C |

| Acetonitrile |

| Baicalein |

| Baohuoside I |

| Baohuoside II |

| Baohuoside VII |

| Caohuoside C |

| Chrysin |

| Dibenzylideneacetone |

| Epimedokoreanoside I |

| Epimedin A |

| Epimedin B |

| Epimedoside A |

| Epimedoside C |

| Hexandraside E |

| Hexandraside F |

| Hyperin |

| Icariin |

| Icariside II |

| Ikarisoside C |

| Kaempferol-3-O-rhamnoside |

| Magnoflorine |

| Oleanolic acid |

| Phosphoric acid |

| Sagittatoside A |

| Sagittatoside B |

Biosynthetic Pathways and Synthetic Approaches to Yinyanghuo C

Elucidation of Precursor Compounds in Yinyanghuo C Biosynthesis

The biosynthesis of this compound, like other flavonoids, is a multi-step process that originates from primary metabolism. The pathway can be broadly divided into three stages: the synthesis of general flavonoid precursors via the phenylpropanoid pathway, the formation of the core flavonoid skeleton, and subsequent modifications including prenylation. mdpi.com

The initial precursors are derived from the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.com These amino acids serve as the entry point into the phenylpropanoid pathway. Another critical precursor, malonyl-CoA, is generated from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC). mdpi.com

In the core flavonoid pathway, one molecule of 4-coumaroyl-CoA (derived from L-phenylalanine) condenses with three molecules of malonyl-CoA. mdpi.com This reaction, catalyzed by chalcone (B49325) synthase (CHS), forms a chalcone scaffold, which is the fundamental C6-C3-C6 backbone for all flavonoids. mdpi.comfrontiersin.org This chalcone is then isomerized to a flavanone, which can be further converted to a flavone (B191248), the direct backbone of this compound. The final characteristic feature of this compound, the dimethylpyran ring, is the result of a prenylation step followed by cyclization, for which a prenyl donor such as dimethylallyl pyrophosphate (DMAPP) is the precursor.

Table 1: Key Precursor Compounds in this compound Biosynthesis

| Precursor Compound | Origin Pathway | Role in Biosynthesis |

|---|---|---|

| L-phenylalanine / L-tyrosine | Shikimate Pathway | Provides the C6-C3 unit of the flavonoid skeleton. mdpi.com |

| Malonyl-CoA | Fatty Acid Synthesis | Provides the three C2 units for the A-ring of the flavonoid. mdpi.com |

| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | The activated form of p-coumaric acid that condenses with malonyl-CoA. mdpi.comfrontiersin.org |

| Naringenin (B18129) Chalcone | Flavonoid Biosynthesis | The initial C15 intermediate formed by Chalcone Synthase. mdpi.com |

| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate (MVA) or MEP/DOXP Pathway | The isoprenoid unit donor for the prenylation of the flavonoid backbone. |

Enzymatic Mechanisms Involved in this compound Biogenesis

The biogenesis of this compound is governed by a series of specific enzymatic reactions that construct and modify the flavonoid structure.

Phenylpropanoid Pathway Enzymes : The process begins with Phenylalanine ammonia-lyase (PAL) or Tyrosine ammonia-lyase (TAL), which convert L-phenylalanine or L-tyrosine to cinnamic acid or p-coumaric acid, respectively. mdpi.com Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its thioester, 4-coumaroyl-CoA. mdpi.comfrontiersin.org

Core Flavonoid Enzymes : Chalcone synthase (CHS) is a pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. mdpi.com Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone, typically naringenin. mdpi.comfrontiersin.org To achieve the flavone backbone of this compound, a flavone synthase (FNS) is required to introduce a double bond into the C-ring of the flavanone.

Tailoring Enzymes : The most distinctive feature of this compound is its prenyl-derived moiety. This is installed by a prenyltransferase (PT), which catalyzes the electrophilic addition of a dimethylallyl group from DMAPP onto the flavonoid ring. mdpi.com Following this C-prenylation, an oxidative cyclization reaction occurs to form the dimethylpyran ring system seen in this compound.

Table 2: Key Enzymes in this compound Biogenesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. mdpi.com |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. mdpi.com |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. mdpi.comfrontiersin.org |

| Chalcone Synthase | CHS | Synthesizes the chalcone backbone from 4-coumaroyl-CoA and malonyl-CoA. mdpi.comfrontiersin.org |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin (a flavanone). mdpi.comfrontiersin.org |

| Flavone Synthase | FNS | Oxidizes flavanones to form flavones. |

| Prenyltransferase | PT | Transfers a dimethylallyl group to the flavonoid nucleus. mdpi.com |

Genetic and Molecular Biological Investigations of this compound Biosynthesis

Investigations into the genetics of flavonoid biosynthesis in Epimedium species have provided insights into the regulatory control of compounds like this compound. Transcriptome analyses of Epimedium sagittatum and Epimedium pubescens have identified numerous genes encoding the enzymes of the flavonoid biosynthetic pathway. frontiersin.orgfrontiersin.org Studies have shown that the expression levels of key structural genes, such as PAL, C4H, CHS, and CHI, are often correlated with the accumulation of flavonoid compounds during different leaf developmental stages. nih.gov

The regulation of this pathway is largely controlled by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.gov These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of structural genes, thereby activating or repressing their transcription. nih.gov For instance, specific MYB transcription factors have been shown to upregulate the expression of genes like CHS and CHI in Epimedium. nih.gov The differential expression of these regulatory and structural genes in plants from different geographical locations has been linked to significant variations in the content of major flavonoids, including epimedin A, B, and C, which are structurally related to this compound. frontiersin.org

Strategies for Chemoenzymatic Synthesis of this compound and its Analogues

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. nih.gov For a complex molecule like this compound, this approach can overcome challenges associated with purely chemical or biological methods. A plausible chemoenzymatic strategy would involve the chemical synthesis of a flavonoid core, which is then subjected to enzymatic modification.

A potential route could begin with the chemical synthesis of a suitable flavone precursor, such as apigenin (B1666066) or a related derivative. This chemically synthesized scaffold would then serve as a substrate for a key enzymatic step, such as prenylation. A prenyltransferase enzyme, identified from Epimedium or another source and produced recombinantly in a microbial host like E. coli or Saccharomyces cerevisiae, could be used to regioselectively attach the prenyl group. usu.edu This biocatalytic step leverages the enzyme's inherent ability to control the position of the modification, a task that can be difficult to achieve with high yields in traditional organic synthesis. Subsequent chemical steps could then be employed to induce cyclization of the prenyl group to form the pyran ring, thus completing the synthesis of this compound or its analogues.

Total Synthesis Methodologies for this compound in Research Contexts

The total chemical synthesis of this compound has been accomplished, providing unambiguous structural confirmation and a route for producing the compound for research purposes. One reported synthesis involves the cyclodehydrogenation of a specifically substituted 2'-hydroxychalcone (B22705) precursor. capes.gov.br

The key steps in this synthetic approach are:

Aldol Condensation : A substituted 2-hydroxyacetophenone (B1195853) is reacted with a substituted benzaldehyde (B42025) in a Claisen-Schmidt condensation to form the 2'-hydroxychalcone backbone.

Prenylation : A prenyl group is introduced onto the chalcone scaffold.

Oxidative Cyclization : The crucial step involves the treatment of the prenylated 2'-hydroxychalcone with a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), in the presence of a base like potassium hydroxide (B78521). capes.gov.br This single step effects the oxidative cyclization of the chalcone to form the flavone core. capes.gov.brresearchgate.net

This methodology has also been applied to the synthesis of other related prenylated flavones. capes.gov.br Alternative synthetic strategies for the closely related core structure of icaritin (B1674259) have also been developed, often involving O-prenylation followed by a microwave-assisted Claisen rearrangement to achieve the C-prenylated skeleton. researchgate.net

Table 3: Overview of a Total Synthesis Approach for this compound

| Stage | Description | Key Reagents |

|---|---|---|

| Chalcone Formation | Claisen-Schmidt condensation to create the C6-C3-C6 backbone. | Substituted 2-hydroxyacetophenone, substituted benzaldehyde, base (e.g., KOH). |

| Flavone Ring Formation | Oxidative cyclization and dehydrogenation of the chalcone precursor. | Phenyliodine(III) diacetate (PIDA), potassium hydroxide (KOH), methanol. capes.gov.br |

Semisynthetic Modifications of Natural Precursors for this compound Derivatives

Semisynthesis offers a practical approach to generating novel analogues of this compound by chemically modifying abundant, structurally related natural products. Epimedium species are rich sources of flavonoids like icariin (B1674258) and baohuoside I, which can serve as starting materials. researchgate.net Icaritin, the aglycone of icariin, is a particularly valuable precursor as it shares the same core flavonoid structure as this compound, differing in its substitution pattern.

Synthetic strategies can involve:

Isolation : Extraction and purification of a high-quantity natural precursor, such as icariin, from the plant material.

Hydrolysis : Enzymatic or acidic hydrolysis to remove glycosyl groups, yielding the aglycone (e.g., icaritin). amegroups.org

Chemical Modification : The isolated aglycone can then be subjected to various chemical reactions to introduce new functional groups or modify existing ones. For example, hydroxyl groups on the flavonoid ring can be alkylated or acylated to explore how these changes affect biological activity. amegroups.orgamegroups.cn

By applying these modifications to precursors like icaritin, a library of this compound derivatives can be created. This allows for systematic structure-activity relationship (SAR) studies, potentially leading to the discovery of compounds with enhanced or novel properties.

Pharmacological Activities and Molecular Mechanisms of Yinyanghuo C Pre Clinical Research Focus

Investigation of Yinyanghuo C Interactions with Receptor Systems in Cellular Models

The interaction of small molecules with cellular receptor systems is a cornerstone of pharmacology. These interactions can lead to the modulation of cellular signaling pathways, ultimately eliciting a physiological response. The following sections explore the current understanding of this compound's interplay with various receptor families based on pre-clinical research.

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. nih.gov They are integral to signal transduction, converting extracellular stimuli into intracellular responses. frontiersin.orgnih.gov

Currently, there are no direct experimental studies, such as radioligand binding assays or functional cellular assays, that have been published to demonstrate the modulatory activity of this compound on specific GPCRs. nih.govnih.govmdpi.com However, a systems pharmacology-based analysis has suggested a potential for "G-protein-coupled amine receptor activity" associated with this compound, although this remains a computational prediction requiring experimental validation. scispace.com

Ligand-gated ion channels (LGICs) are transmembrane protein complexes that open to allow the passage of ions in response to the binding of a chemical messenger. nih.gov These channels are critical for rapid synaptic transmission in the nervous system. biorxiv.org

A thorough review of the scientific literature reveals a lack of experimental data from cellular models, such as electrophysiology or patch-clamp studies, that specifically investigates the modulatory effects of this compound on ligand-gated ion channels.

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. nih.gov Their activation or inhibition can have profound effects on various physiological processes. core.ac.ukevotec.com

Direct experimental evidence from nuclear receptor transactivation assays for this compound is not presently available in the scientific literature. benthamopenarchives.complos.org However, computational approaches have pointed towards potential interactions. A network pharmacology and molecular docking study investigating the Wenshenyang recipe for infertility predicted that this compound interacts with the Androgen Receptor (AR). frontiersin.org Another computational study on erectile dysfunction also suggested that components of Epimedium, the plant source of this compound, may target the Androgen Receptor (AR) and Nuclear Receptor Subfamily 3, Group C, Member 2 (NR3C2). researchgate.net It is important to underscore that these findings are predictive and await confirmation through direct experimental assays.

Table 1: Predicted Nuclear Receptor Interactions of this compound from Molecular Docking Studies

| Compound | Predicted Nuclear Receptor Target | Study Context |

| This compound | Androgen Receptor (AR) | Infertility Treatment frontiersin.org |

Note: This table is based on computational predictions and not direct experimental data.

Ligand-Gated Ion Channel Modulation by this compound

Enzyme Inhibition/Activation Profiles of this compound in Biochemical Assays

The ability of a compound to inhibit or activate enzymes is a key aspect of its pharmacological profile. Such interactions can modulate metabolic and signaling pathways, forming the basis for many therapeutic interventions.

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, thereby regulating their activity. The modulation of kinase activity is a significant area of drug discovery. nih.gov

Direct biochemical assays detailing a broad inhibitory or activatory profile of this compound against a panel of kinases are not extensively documented. However, molecular docking studies have provided predictions of its potential to interact with several key kinases. For instance, a study on the molecular mechanisms of Epimedium in the context of vascular dementia identified AKT1 as a potential target for this compound, with docking models showing it binding to the TRP80 amino acid residue of the kinase. frontiersin.org In a separate investigation related to rheumatoid arthritis, this compound was predicted to bind to Glycogen Synthase Kinase 3 Beta (GSK3B), Hexokinase 2 (HK2), and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). researchgate.net These computational insights offer a foundation for future experimental exploration using in vitro kinase activity assays. nih.govpromega.jpnih.gov

Table 2: Predicted Kinase Interactions of this compound from Molecular Docking Studies

| Compound | Predicted Kinase Target | Binding Affinity/Interaction Details | Study Context |

| This compound | AKT1 | Binding to TRP80 residue | Vascular Dementia frontiersin.org |

| This compound | GSK3B | Binding energy: -9.4 kcal/mol | Rheumatoid Arthritis researchgate.net |

| This compound | HK2 | Binding energy: -9.6 kcal/mol | Rheumatoid Arthritis researchgate.net |

| This compound | PTGS2 (COX-2) | Binding energy: -10.7 kcal/mol | Rheumatoid Arthritis researchgate.net |

Note: This table is based on computational predictions and not direct experimental data from biochemical assays.

Protein phosphatases counteract the action of kinases by removing phosphate (B84403) groups from proteins. Their regulation is equally important for maintaining cellular homeostasis.

A review of the available pre-clinical research did not yield any studies that have used biochemical assays to investigate the direct effects of this compound on phosphatase activity. While network pharmacology studies have suggested that compounds from Epimedium may influence pathways involving phosphatases, direct enzymatic assays with the isolated this compound are needed to confirm any modulatory role. scirp.orgd-nb.info

Protease Inhibition by this compound

Preclinical research has identified this compound as an inhibitor of specific proteases, which are enzymes that break down proteins and are involved in various physiological and pathological processes. One notable target is Cathepsin K, a collagenase implicated in the pathogenesis of rheumatoid arthritis. nih.gov In vitro studies have demonstrated that this compound can directly inhibit the activity of Cathepsin K. nih.gov This inhibition is believed to contribute to its therapeutic potential in conditions characterized by excessive bone and cartilage degradation.

Furthermore, this compound has been investigated for its inhibitory effects on phosphodiesterase 5 (PDE5), a key enzyme in the cGMP-specific signaling pathway. medchemexpress.com The IC50 value for PDE5 inhibition by this compound has been reported to be 432 nM. medchemexpress.com It also inhibits PDE4 with an IC50 of 73.50 μM. medchemexpress.com While not a protease in the traditional sense, the inhibition of this enzyme highlights the compound's ability to modulate key enzymatic activities.

Modulation of Signal Transduction Pathways by this compound in Cell Lines

This compound has been shown to exert significant influence over several critical signal transduction pathways within various cell lines, underscoring its potential as a modulator of cellular behavior in pathological states.

MAPK Pathway Regulation by this compound

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), p38 kinase, and c-Jun N-terminal kinase (JNK), is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov this compound has been observed to rapidly phosphorylate ERK, p38, and JNK in bone mesenchymal stem cells (BMSCs). nih.gov This activation of the MAPK pathways is linked to the osteogenic effects of this compound, as the use of specific inhibitors for ERK, p38, and JNK significantly weakened its stimulatory effects on osteogenic differentiation. nih.gov

In the context of cancer, this compound has demonstrated the ability to inhibit the MAPK signaling pathway in triple-negative breast cancer (TNBC) cells. dovepress.com This inhibition, particularly of the JNK/c-Jun signaling pathway, is associated with the suppression of TNBC cell invasion. dovepress.com In melanoma B16 cells, this compound was found to decrease the protein levels of Erk1/2, p-Erk1/2, p38, p-p38, and p-JNK, leading to cell cycle arrest. oncotarget.com Additionally, in human bronchial epithelial (16HBE) cells, this compound was shown to inhibit the phosphorylation of Erk, JNK, and p38 that was induced by TGF-β1. nih.gov

NF-κB Signaling Modulation by this compound

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of genes involved in inflammation, immune responses, and cell survival. nih.govfrontiersin.org Preclinical studies have consistently shown that this compound can suppress the activation of the NF-κB pathway. caldic.commdpi.com In inflammatory cell models, this compound was found to inhibit the phosphorylation of the NF-κB p65 protein and block the degradation of its inhibitor, IκB-α. plos.org This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. frontiersin.orgplos.org

This inhibitory effect on NF-κB has been observed in various cell types, including rat pancreatic β-cells, where this compound abrogated cytokine-induced NF-κB activation. nih.gov In chondrocytes, this compound reversed TNF-α-induced NF-κB activation, suggesting a protective role in osteoarthritis. frontiersin.org The suppression of NF-κB signaling by this compound is a central mechanism behind its anti-inflammatory properties. caldic.commdpi.com

PI3K/Akt Pathway Interactions with this compound

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. nih.govpeerj.com this compound has been shown to activate this pathway in several cellular models, contributing to its protective effects. nih.govpeerj.com For instance, in PC-12 cells exposed to amyloid-beta, this compound treatment led to the phosphorylation of Akt, and this effect was blocked by a PI3K inhibitor, indicating that the neuroprotective effects of this compound are mediated through the PI3K/Akt pathway. nih.gov

Conversely, in some cancer cell lines, this compound has been found to inhibit the PI3K/Akt pathway. In lung cancer cells, this compound was shown to suppress the PI3K/Akt signaling pathway by targeting the miR-205-5p/PTEN axis, thereby inhibiting malignant progression. spandidos-publications.com Similarly, in breast cancer MCF-7 cells, this compound was found to inhibit the PI3K/AKT signaling pathway, leading to therapeutic effects. ejgo.net This suggests that the interaction of this compound with the PI3K/Akt pathway is context-dependent, promoting cell survival in some contexts while inhibiting it in others, particularly in cancer.

Cellular Responses Elicited by this compound in In Vitro Models of Pathophysiology

In vitro studies using various cell models of disease have revealed a range of cellular responses to this compound, with its anti-inflammatory effects being particularly prominent.

Anti-inflammatory Mechanisms of this compound in Immune Cells

This compound has demonstrated significant anti-inflammatory effects in various immune cell types. nih.govnih.govresearchgate.net In murine innate immune cells and activated human peripheral blood mononuclear cells (PBMCs), this compound and its derivative, ICT, have been shown to reduce the expression of MRP8/MRP14 and toll-like receptor 4 (TLR4). nih.gov TLR4 is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers inflammatory responses. nih.gov

In macrophage cell lines, this compound has been shown to down-regulate the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). caldic.comnih.gov This is often achieved through the inhibition of the NF-κB signaling pathway. caldic.com For example, in RAW 264.7 macrophage cells stimulated with LPS, this compound decreased the production of IL-6 and TNF-α. caldic.com Furthermore, this compound has been found to modulate the balance of T helper cells, specifically by enhancing the Th1-related immune response and inhibiting Th2 cell differentiation, which can contribute to its anti-inflammatory effects in allergic conditions like asthma. all-imm.com

Table 1: Summary of this compound's Effects on Signaling Pathways in Different Cell Lines

| Cell Line | Pathway | Effect of this compound | Associated Outcome | Reference |

| Bone Mesenchymal Stem Cells (BMSCs) | MAPK (ERK, p38, JNK) | Activation | Promotes osteogenic differentiation | nih.gov |

| Triple-Negative Breast Cancer (TNBC) Cells | MAPK (JNK/c-Jun) | Inhibition | Suppresses cell invasion | dovepress.com |

| Melanoma B16 Cells | MAPK (Erk1/2, p38, JNK) | Inhibition | Induces cell cycle arrest | oncotarget.com |

| Human Bronchial Epithelial (16HBE) Cells | MAPK (Erk, JNK, p38) | Inhibition of TGF-β1-induced phosphorylation | Alleviates epithelial-mesenchymal transition | nih.gov |

| Inflammatory Cell Models (e.g., RAW 264.7) | NF-κB | Inhibition | Reduces pro-inflammatory cytokine production | caldic.complos.org |

| Rat Pancreatic β-Cells | NF-κB | Inhibition | Protects against cytokine-induced apoptosis | nih.gov |

| Chondrocytes | NF-κB | Inhibition | Reverses TNF-α-induced activation | frontiersin.org |

| PC-12 Cells (Neuronal Model) | PI3K/Akt | Activation | Neuroprotection against amyloid-beta toxicity | nih.gov |

| Lung Cancer Cells | PI3K/Akt | Inhibition | Suppresses malignant progression | spandidos-publications.com |

| Breast Cancer MCF-7 Cells | PI3K/Akt | Inhibition | Induces apoptosis | ejgo.net |

Anti-proliferative Effects of this compound in Cancer Cell Lines

No specific data is available on the anti-proliferative effects of this compound in various cancer cell lines.

Neuroprotective Mechanisms of this compound in Neuronal Cultures

There is no specific information regarding the neuroprotective mechanisms of this compound in neuronal culture models.

Cardioprotective Signaling of this compound in Cardiomyocyte Models

Specific studies on the cardioprotective signaling pathways of this compound in cardiomyocyte models have not been found in the available literature.

Pre-clinical In Vivo Studies of this compound in Animal Models of Disease (Mechanistic Insights)

Anti-inflammatory Efficacy of this compound in Rodent Inflammation Models

There is a lack of specific data on the anti-inflammatory efficacy and mechanisms of this compound in rodent models of inflammation.

Anti-tumor Efficacy of this compound in Murine Xenograft Models

No specific in vivo studies on the anti-tumor efficacy of this compound in murine xenograft models are currently available.

Neuroprotective Efficacy of this compound in Animal Models of Neurological Disorders

Specific data on the neuroprotective efficacy of this compound in animal models of neurological disorders is not present in the current body of scientific literature.

Cardioprotective Effects of this compound in Animal Models of Cardiovascular Disease

While direct experimental studies administering this compound in animal models of cardiovascular disease are not extensively documented in publicly available research, computational studies provide significant insights into its potential cardioprotective mechanisms. Molecular docking analyses have identified several key proteins involved in cardiac health as potential targets of this compound. These interactions suggest that this compound may exert protective effects against cardiac injury, particularly in the context of ischemia-reperfusion (I/R) injury.

The predicted binding of this compound to these proteins, as detailed in Table 1, forms the basis of its theoretical cardioprotective action.

Table 1: Predicted Protein Targets of this compound Implicated in Cardioprotection Data derived from molecular docking studies.

| Protein Target | Predicted Binding Energy (kcal/mol) | Potential Cardioprotective Role |

|---|---|---|

| AKT1 (Protein Kinase B) | -8.7 | Central mediator of cardiac survival signaling; protects against I/R injury by improving mitochondrial function and inhibiting apoptosis. oup.comnih.govphysiology.org |

| HK2 (Hexokinase II) | -9.6 | Binds to mitochondria to prevent cell death by inhibiting the mitochondrial permeability transition pore (mPTP) opening during I/R injury. ahajournals.orgahajournals.orgnih.gov |

| GSK3B (Glycogen Synthase Kinase-3β) | -9.4 | Complex role; its inhibition during reperfusion is protective against I/R injury, partly by preventing mPTP opening. ahajournals.orgpnas.orgnih.gov |

| PTGS2 (Cyclooxygenase-2, COX-2) | -10.7 | Controversial role; may be cardioprotective by producing prostacyclin, a vasodilator that inhibits platelet activation. nih.govresearchgate.net However, its inhibition is also linked to adverse cardiovascular events. wikipedia.orgwikipedia.org |

The protein kinase AKT1 is a cornerstone of cardioprotective signaling pathways. Activation of AKT1 is a well-established mechanism for protecting cardiomyocytes from I/R-induced apoptosis and necrosis. oup.comnih.gov In animal models, enhanced AKT1 signaling improves cardiac function by increasing glucose uptake, boosting mitochondrial respiration efficiency, and suppressing oxidative stress. oup.comphysiology.org The predicted strong interaction between this compound and AKT1 suggests it may activate this pro-survival pathway.

Furthermore, the modulation of mitochondrial function is a critical aspect of cardioprotection. Glycogen synthase kinase-3β (GSK3B) and Hexokinase II (HK2) are pivotal regulators of mitochondrial-mediated cell death. Inhibition of GSK3B at the time of reperfusion is known to be protective, and the binding of HK2 to the outer mitochondrial membrane is a powerful mechanism to prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death following reperfusion. nih.govahajournals.orgnih.gov By potentially interacting with both GSK3B and HK2, this compound may help preserve mitochondrial integrity during cardiac stress.

The role of Cyclooxygenase-2 (PTGS2) in cardiovascular health is complex. It can produce cardioprotective prostaglandins, but its activity is also implicated in inflammation. nih.govwikipedia.org The strong binding affinity of this compound for PTGS2 suggests a potential modulatory effect on inflammatory and vascular pathways relevant to cardiovascular disease.

Investigations into this compound's Influence on Gene Expression and Proteomics

Investigating the effects of a compound on a global scale is achievable through transcriptomic and proteomic analyses. Transcriptomics catalogs the complete set of RNA transcripts (the transcriptome), revealing how a compound alters gene expression, while proteomics identifies the entire set of proteins in a cell or tissue, providing a direct look at the functional molecules at play. frontiersin.orgthejcdp.com

A comprehensive literature search did not identify any studies that have performed transcriptomic profiling, such as RNA-sequencing or microarray analysis, on cells or animal models following direct exposure to this compound. Such studies would be invaluable for providing an unbiased, genome-wide view of the genes and signaling pathways that are modulated by the compound. This remains a significant area for future research to fully elucidate the molecular mechanisms of this compound.

Similarly, there is a lack of specific proteomic studies in the existing literature that analyze protein expression changes in response to this compound treatment. Proteomic approaches, like mass spectrometry, would identify the specific proteins whose levels change upon treatment, confirming the functional outcomes of altered gene expression and revealing post-translational modifications. plos.orgmdpi.com

While direct experimental data from transcriptomics and proteomics are pending, molecular docking studies offer predictive insights into the proteins that this compound is likely to interact with. These computational predictions highlight promising candidates for targeted molecular studies.

Table 2: Computationally Predicted Protein Interactors of this compound Data derived from molecular docking studies.

| Protein Target | Predicted Binding Energy (kcal/mol) | Primary Function |

|---|---|---|

| PTGS2 (Cyclooxygenase-2) | -10.7 | Enzyme involved in inflammation and prostaglandin (B15479496) synthesis. wikipedia.org |

| HK2 (Hexokinase II) | -9.6 | Glycolytic enzyme, key regulator of mitochondrial metabolism. ahajournals.org |

| GSK3B (Glycogen Synthase Kinase-3β) | -9.4 | Serine/threonine kinase involved in numerous signaling pathways. pnas.org |

| AKT1 (Protein Kinase B) | -8.7 | Key regulator of cell survival, growth, and metabolism. nih.gov |

These predicted interactions point toward key cellular processes, including metabolism, inflammation, and cell survival signaling, as being potentially modulated by this compound.

Transcriptomic Profiling in Response to this compound Exposure

Exploration of this compound's Impact on Cellular Organelles and Subcellular Processes

The function and integrity of cellular organelles are paramount to cell health. Pre-clinical research, particularly computational modeling, suggests that this compound may influence critical subcellular processes by interacting with proteins localized to or associated with mitochondria.

Mitochondria are central to cellular life and death, governing energy production and apoptosis. nih.gov The potential for this compound to modulate mitochondrial function stems from its predicted interactions with key regulatory proteins. The binding of Hexokinase II (HK2) to the outer mitochondrial membrane via the voltage-dependent anion channel (VDAC) is a critical pro-survival mechanism. nih.gov This association couples glycolysis to mitochondrial respiration and, most importantly, prevents the opening of the mitochondrial permeability transition pore (mPTP), which would otherwise trigger cell death. nih.gov The dissociation of HK2 from mitochondria during ischemic events is correlated with increased cell death. nih.gov The predicted high-affinity interaction of this compound with HK2 suggests it could stabilize this binding, thereby protecting mitochondrial integrity and preventing apoptosis.

Furthermore, the predicted targets AKT1 and GSK3B are master regulators of mitochondrial function. oup.comahajournals.org AKT1 signaling can promote mitochondrial ATP production and reduce the generation of damaging reactive oxygen species (ROS). oup.com Conversely, GSK3B can promote mPTP opening and cell death. pnas.org By interacting with these kinases, this compound could potentially shift the balance toward mitochondrial protection, enhancing energy production and preventing the initiation of apoptotic pathways.

The endoplasmic reticulum (ER) is responsible for protein synthesis and folding. When the folding capacity of the ER is overwhelmed, a state of "ER stress" ensues, activating the unfolded protein response (UPR). nih.gov The UPR initially aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. thejcdp.com While related flavonoid compounds from the Epimedium plant have been shown to modulate the ER stress response, a specific investigation into the effects of this compound on this pathway has not been reported. frontiersin.orgmdpi.com Current scientific literature, based on computational and experimental studies, does not provide direct evidence linking this compound to the modulation of ER stress or the UPR. This represents a knowledge gap and an opportunity for future investigation.

Autophagy and Apoptosis Pathway Regulation by this compound

This compound, a key flavonoid glycoside derived from plants of the Epimedium genus, has demonstrated significant regulatory effects on the intertwined cellular processes of autophagy and apoptosis in pre-clinical research. These processes are fundamental to cellular homeostasis, and their dysregulation is implicated in a variety of diseases. The compound's ability to modulate these pathways highlights its therapeutic potential.

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain cellular health, while apoptosis is a form of programmed cell death crucial for removing damaged or unwanted cells. researchgate.netnih.gov The interplay between these two pathways is complex, with shared regulatory molecules. researchgate.netmdpi.com this compound appears to influence this balance, primarily through its impact on key signaling proteins.

Modulation of Autophagy

Pre-clinical studies indicate that this compound can regulate autophagy, a process marked by the formation of autophagosomes. Key proteins involved in this process include Beclin-1 and the microtubule-associated protein 1A/1B-light chain 3 (LC3). researchgate.netnih.gov Research suggests that this compound can influence the expression of these critical autophagy markers. For instance, in some experimental models, treatment with related compounds from Epimedium has been shown to decrease the levels of LC3-II and Beclin-1, suggesting an inhibition of autophagy activation. sci-hub.seamegroups.org

The regulation of autophagy is often linked to the PI3K/Akt/mTOR signaling pathway. frontiersin.orgresearchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. researchgate.net Some studies on compounds from Yinyanghuo have shown an ability to modulate this pathway, which in turn affects the downstream autophagic processes. frontiersin.orgnih.gov

Table 1: Effect of this compound and Related Compounds on Autophagy Markers

| Compound/Extract | Experimental Model | Key Autophagy Markers Affected | Observed Effect |

|---|---|---|---|

| Icariin (B1674258) (related flavonoid) | Aβ-induced AD rat models | LC3-II, Beclin-1, Cathepsin D | Reduced levels, reversing Aβ-induced autophagy activation. amegroups.org |

| Icariin (related flavonoid) | SAMP8 mice | LC3-II, p62 | Inhibited expressions in the hippocampus and cortex. amegroups.org |

| Yinyanghuo Extract | COPD model | PI3K/Akt pathway | Activation of the pathway, suggesting modulation of autophagy. researchgate.netnih.gov |

Induction of Apoptosis

This compound and its derivatives have also been shown to modulate apoptosis. This programmed cell death is executed by a family of proteases called caspases and regulated by the Bcl-2 family of proteins. actaorthop.orgoatext.com The Bcl-2 family includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins is a critical determinant of cell fate. frontiersin.orgoatext.com

Pre-clinical evidence suggests that compounds from Epimedium can induce apoptosis in cancer cells by altering this crucial balance. frontiersin.org Studies have reported an increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, leading to cell death. sci-hub.seactaorthop.orgnih.gov Specifically, the activation of caspase-3, an executioner caspase, has been observed following treatment with related compounds. sci-hub.seoatext.com

Furthermore, the NF-κB signaling pathway, which is involved in cell survival and proliferation, has been identified as a target. By suppressing NF-κB-dependent expression of anti-apoptotic proteins like c-FLIP, this compound derivatives can sensitize cells to apoptosis. researchgate.net

Table 2: Effect of this compound and Related Compounds on Apoptosis Markers

| Compound/Extract | Experimental Model | Key Apoptosis Markers Affected | Observed Effect |

|---|---|---|---|

| Icariin (related flavonoid) | Rodent models | Bcl-2, Bax | Increased Bcl-2 (anti-apoptotic), decreased Bax (pro-apoptotic). amegroups.org |

| Icaritin (B1674259) (related flavonoid) | Human GBM cells | c-FLIP, NF-κB | Suppression of NF-κB-dependent c-FLIP expression, sensitizing cells to TRAIL-induced apoptosis. researchgate.net |

| Icariin (related flavonoid) | Hepatocellular carcinoma cells | Caspase-dependent apoptosis | Activation through the mTOR and NF-κB signaling pathways. frontiersin.org |

| This compound derivative | Not specified | Bcl-2, Caspase-3 | Upregulation of Bcl-2 and downregulation of caspase-3. sci-hub.se |

Crosstalk Between Autophagy and Apoptosis

The regulatory effects of this compound on autophagy and apoptosis are interconnected. The protein Beclin-1 is a key player at the intersection of these two pathways. mdpi.com It can be bound and inhibited by the anti-apoptotic protein Bcl-2. mdpi.commdpi.com This interaction prevents the initiation of autophagy. This compound, by modulating the expression of Bcl-2, can therefore indirectly influence Beclin-1-mediated autophagy. sci-hub.se

Structure Activity Relationship Sar Studies of Yinyanghuo C and Its Analogues

Identification of Key Pharmacophores within the Yinyanghuo C Structure

The biological activity of this compound is intrinsically linked to its distinct chemical structure, which features a flavonoid backbone. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and related flavonoids, several key pharmacophoric features have been identified:

The Flavonoid Core: The fundamental benzopyranone structure is a common scaffold in many biologically active natural products. ontosight.ai

The C8-Prenyl Group: The presence of a prenyl (isopentenyl) group at the C8 position of the A-ring is a critical determinant of activity. Studies on related flavonoids have shown that prenylation at this position can significantly enhance estrogenic activity. researchgate.net This lipophilic group can influence membrane permeability and interactions with protein binding sites.

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are crucial for activity. For instance, in related flavonoids, the presence of a hydroxyl group at the C3 position has been shown to reduce estrogen receptor beta (ERβ) potency. researchgate.net

C-Ring Unsaturation: The double bond between C2 and C3 in the C-ring of the flavonoid structure can influence the molecule's planarity and its interaction with biological targets. Flavonoids with an unsaturated C2-C3 bond, like this compound, have been associated with increased ERβ potency and selectivity. researchgate.net

Synthetic Modification Strategies for this compound to Elucidate SAR

To understand the contribution of different parts of the this compound molecule to its biological activity, researchers employ various synthetic modification strategies. These strategies involve the targeted alteration of the molecule's structure and subsequent evaluation of the biological activity of the resulting analogs.

Common modifications include:

Alteration of the Prenyl Group: Modifying the length or structure of the prenyl chain can provide insights into the optimal size and shape of this group for a specific biological target.

Modification of Hydroxyl Groups: Methylation, glycosylation, or removal of hydroxyl groups at different positions can reveal their importance in hydrogen bonding interactions with target proteins. For example, studies on the related compound icariin (B1674258) have shown that modifications at the C-7 and C-8 positions can lead to potent phosphodiesterase 5 (PDE5) inhibitors. nih.gov

Introduction of New Functional Groups: Adding different substituents to the flavonoid core can explore new interactions with biological targets and potentially enhance activity or selectivity. For instance, the introduction of alkyl amine substituents at various positions on the related icariside II has been explored for anticancer activity. nih.gov

Synthesis of Glycosidic Analogs: this compound is a flavonoid glycoside, meaning it has a sugar molecule attached. Synthesizing analogs with different sugar moieties or altering the linkage can determine the role of the sugar in solubility, bioavailability, and target interaction. jfda-online.com

A study on the synthesis of icariin, a related compound, highlights key reactions like regioselective methylation and Claisen–Cope rearrangement to introduce the prenyl group, demonstrating the complexity of these synthetic strategies. beilstein-journals.org

Computational Chemistry Approaches to this compound SAR Analysis

Computational chemistry provides powerful tools to investigate the SAR of this compound at a molecular level, offering insights that can guide the design of new analogs.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org In the context of this compound, docking simulations are used to predict how its derivatives bind to specific protein targets.

For instance, network pharmacology and molecular docking studies have been used to explore the targets of compounds from Epimedium, including this compound. nih.govresearchgate.net These studies have identified potential interactions with targets like AKT1, p53, TNF-α, and NF-κB. nih.gov The binding energy, a calculated value from docking, suggests the stability of the interaction, with lower energies indicating a more stable complex. nih.gov For example, a study on a mitochondrial-targeted icaritin (B1674259) derivative showed that the binding energy of the derivative to certain protein targets was higher than that of the parent compound, suggesting a stronger interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. scribd.com By analyzing a set of this compound analogs with known activities, a QSAR model can be developed to predict the activity of new, untested analogs.

3D-QSAR studies on related 8-isopentenyl flavonoids have shown that the substitution at positions C3, C7, C8, and C4' are key determinants for PDE5 inhibitory activity. nih.govresearchgate.net These models can reveal which physicochemical properties (e.g., steric, electronic, hydrophobic) are most important for activity. For example, a 3D-QSAR analysis indicated that bulky groups at the C8 position and a hydrogen bond acceptor at the C4' position could increase inhibitory effects on PDE5A. researchgate.net

Molecular Docking Simulations with this compound Derivatives

Evaluation of this compound Stereochemistry and its Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. ijpsjournal.commhmedical.com Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological properties because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com

While specific studies on the stereochemistry of this compound are not extensively reported in the provided search results, the general principles of stereochemistry in drug action are well-established. For natural products, often only one stereoisomer is produced and is biologically active. mdpi.com The different spatial arrangements of functional groups in stereoisomers can lead to different binding affinities for their biological targets. researchgate.net For example, in a study on dihydroquercetin isomers, it was noted that the stereochemical structure significantly impacted their pharmacokinetics. researchgate.net Therefore, the specific stereoconfiguration of the chiral centers in the sugar moiety and at other points in the this compound structure is likely to be a critical factor in its biological activity.

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity or Potency

The insights gained from SAR studies, computational modeling, and stereochemical evaluations guide the rational design and synthesis of novel this compound analogs with improved properties. The goal is to create new molecules that are more potent, have greater selectivity for a specific biological target, or possess an improved pharmacokinetic profile.

For example, based on SAR studies of related flavonoids, researchers have developed novel semi-synthetic analogs with enhanced activity. By modifying the C-7 and C-8 positions of icariin, analogs with inhibitory activity against PDE5 similar to clinical drugs have been created. nih.govfrontiersin.org Another study focused on synthesizing novel alkyl amine substituted icariside II derivatives, leading to the discovery of a compound with significantly stronger anticancer activity than the parent molecule. nih.gov The design process often involves a cycle of design, synthesis, and biological testing to iteratively optimize the lead compound. nih.gov

Analytical Techniques for Quantitative and Qualitative Research on Yinyanghuo C

Development of Robust Analytical Methods for Yinyanghuo C Quantification in Biological Matrices (Pre-clinical)

The quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissues is crucial for preclinical pharmacokinetic studies. These studies rely on highly sensitive and specific analytical methods to track the absorption, distribution, metabolism, and excretion of the compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its superior sensitivity, selectivity, and robustness. bioanalysis-zone.commdpi.com This technique is particularly well-suited for analyzing complex mixtures, enabling the precise measurement of specific compounds even at very low concentrations. nih.govmdpi.com

In the context of this compound and related flavonoids like icariin (B1674258), ultra-performance liquid chromatography (UPLC) is often paired with MS/MS to achieve rapid and high-resolution separations. mdpi.comfrontiersin.org For instance, a UPLC-MS/MS method was developed for the simultaneous determination of icariin and its six major metabolites in mouse urine. This method demonstrated high sensitivity and accuracy, which is essential for excretion studies that help elucidate the elimination pathways of the parent drug. frontiersin.org Studies have shown that after oral administration, flavonoids like this compound are extensively metabolized, and over 115 metabolites have been identified in various biosamples, underscoring the necessity of powerful analytical tools like LC-MS/MS. jst.go.jp

The development of these methods involves meticulous validation to ensure their reliability. Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, and stability. frontiersin.org For example, a validated UPLC-MS/MS method for icariin and its metabolites in mouse urine showed excellent linearity (R² > 0.99) over a concentration range of 0.25–800 ng·mL⁻¹ and an LLOQ as low as 0.25 ng·mL⁻¹. frontiersin.org

Table 1: Example of a Validated UPLC-MS/MS Method for Related Flavonoids in Biological Samples

| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |

|---|---|---|---|---|---|---|

| Icariin | Mouse Urine | 0.25–800 | 0.25 | 4.38–7.69 | -2.50–8.16 | frontiersin.org |

| Icariside Ⅰ | Mouse Urine | 0.25–800 | 0.25 | 5.31–11.54 | -5.35–4.00 | frontiersin.org |

| Icariside Ⅱ | Mouse Urine | 0.25–800 | 0.25 | 4.80–8.33 | -4.00–2.00 | frontiersin.org |

| Icaritin (B1674259) | Mouse Urine | 0.25–800 | 0.25 | 3.85–12.64 | -2.48–4.00 | frontiersin.org |

| Icariin | Rat Plasma | 1.03–1032 | 1.03 | <15 | <15 | mdpi.com |

| Icariside Ⅱ | Rat Plasma | 1.03–1032 | 1.03 | <15 | <15 | mdpi.com |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. d-nb.inforesearchgate.net While large, non-volatile molecules like the glycoside this compound are not directly suitable for GC-MS analysis, this method is highly effective for identifying and quantifying certain metabolites that may be more volatile. frontiersin.org

For non-volatile metabolites, a chemical derivatization step is required to convert them into volatile derivatives suitable for GC analysis. This process involves reacting the analyte with a derivatizing agent to increase its volatility and improve its chromatographic properties. Common derivatization techniques include silylation, acylation, and esterification.

In research, GC-MS has been successfully applied to analyze various metabolites in biological samples, such as short-chain fatty acids (SCFAs) produced by gut microbiota. frontiersin.org The analysis involves sample extraction, derivatization, and injection into the GC-MS system. The instrument separates the components of the mixture, and the mass spectrometer provides mass spectra that allow for the identification and quantification of each compound. researchgate.net This approach could be applied in research to investigate specific metabolic pathways of this compound that might produce smaller, volatile metabolites.

LC-MS/MS Methodologies for this compound Detection in Research Samples

Development of Bioanalytical Assays for this compound and its Active Metabolites in Experimental Systems

Bioanalytical assays are critical for determining the concentration of a compound and its active metabolites in biological fluids, which is a key component of pharmacokinetic and pharmacodynamic studies. tandfonline.com For this compound, its primary metabolites, such as icariside II, are known to possess significant biological activity, sometimes even greater than the parent compound. frontiersin.org Therefore, it is imperative to develop assays capable of simultaneously quantifying both the parent compound and its key metabolites. frontiersin.orgresearchgate.net

LC-MS/MS is the predominant platform for these bioanalytical assays. The development process involves creating a method that can extract the analytes from the complex biological matrix (e.g., plasma or urine) and then accurately measure them. researchgate.net Liquid-liquid extraction or solid-phase extraction (SPE) are common sample preparation techniques used to remove interfering substances and concentrate the analytes before analysis. frontiersin.org

The validation of these assays is performed according to regulatory guidelines to ensure they are reliable and reproducible. tandfonline.com A validated assay for icariin and its active metabolite icariside II in rat plasma, for example, enabled a comparative pharmacokinetic study which revealed that a significant portion of orally administered icariin is transformed into icariside II. mdpi.com Such findings are crucial for understanding the in-vivo disposition of the compound.

Chromatographic Fingerprinting for Quality Assessment of this compound-Containing Research Extracts

Chromatographic fingerprinting is a comprehensive quality control strategy widely used for herbal medicines. thieme-connect.comopenrepository.com Instead of relying on the quantification of a single marker, this approach generates a characteristic chemical profile, or "fingerprint," of the extract. scirp.org High-performance liquid chromatography (HPLC) is the most common technique used for this purpose. d-nb.info

For Epimedium extracts, which contain this compound, HPLC fingerprinting is essential for authentication and quality assessment. nih.gov Research has established that the flavonoids epimedin A, epimedin B, epimedin C (this compound), and icariin are the main bioactive components and serve as key markers for quality control. thieme-connect.comchimia.ch The HPLC profiles of different Epimedium species show a specific region containing these four major flavonoids, with the ratios between these peaks serving as a distinguishing feature for each species. nih.govthieme-connect.com

For example, a dominant peak for epimedin C is a characteristic feature of the species Epimedium wushanense, while a strong icariin peak is typical for E. koreanum. chimia.ch This methodology allows for the classification of complex commercial samples and ensures the consistency and quality of research extracts. nih.gov By combining fingerprint analysis with the quantification of major components, a robust quality evaluation system can be established. scirp.org

Table 2: Characteristic Flavonoid Patterns in HPLC Fingerprints of Different Epimedium Species

| Epimedium Species | Characteristic Peak Pattern in HPLC Fingerprint | Reference |

|---|---|---|

| E. wushanense | Dominant Epimedin C peak. | thieme-connect.comchimia.ch |

| E. koreanum | Icariin is the strongest peak. | thieme-connect.comchimia.ch |

| E. brevicornu | Prominent peaks for both Epimedin B and Icariin. | thieme-connect.comchimia.ch |

| E. pubescens & E. sagittatum | Icariin peak is often stronger than the Epimedin C peak. | chimia.ch |

Spectrophotometric and Fluorometric Methods for this compound Detection in Research Settings

Spectrophotometric and fluorometric methods are often used in research for the quantitative analysis of specific groups of compounds. protocols.io

Spectrophotometry is based on the principle that chemical compounds absorb light at specific wavelengths. protocols.io For the analysis of flavonoids, a common spectrophotometric method involves the formation of a colored complex with aluminum chloride in an alkaline medium. The absorbance of the resulting solution is measured at a specific wavelength, and the total flavonoid content can be determined by comparing it to a standard calibration curve (often using a reference compound like quercetin (B1663063) or rutin). While this method is simple, rapid, and cost-effective, it typically measures the total flavonoid content rather than the concentration of a specific compound like this compound. typeset.io It is useful for preliminary screening of extracts in a research setting.

Fluorometric methods measure the fluorescence emitted by a compound when it is excited by light of a certain wavelength. This technique can offer higher sensitivity and selectivity than spectrophotometry. In research, fluorescence detection is often coupled with HPLC to quantify specific analytes. mdpi.com For example, immunofluorometric analysis, a technique that uses fluorescently labeled antibodies, can be employed for the highly specific detection of target molecules in tissue sections. nih.gov

Electrochemical Sensors for this compound in Research Applications

Electrochemical sensors are emerging as powerful analytical tools for the rapid, sensitive, and low-cost detection of a wide range of analytes, including flavonoids. mdpi.comresearchgate.netresearchgate.net These sensors operate by measuring the electrochemical response (such as current or potential) generated when the target analyte interacts with the surface of an electrode. mdpi.com

The development of these sensors for flavonoid detection often involves modifying the working electrode with various nanomaterials to enhance its performance. mdpi.comiapchem.org Materials such as carbon nanotubes (CNTs), graphene, metal nanoparticles, and metal-organic frameworks (MOFs) are used to increase the electrode's surface area, improve electrical conductivity, and catalyze the electrochemical reaction of the analyte, thereby boosting the sensor's sensitivity and selectivity. mdpi.commdpi.com

For instance, a glassy carbon electrode (GCE) modified with multiwalled carbon nanotubes (MWCNTs) has been used to create a sensitive sensor for the flavonoid luteolin. capes.gov.br While specific sensors for this compound are still a developing area, the principles and materials used for other flavonoids are directly applicable. These sensors offer the potential for on-site and real-time analysis in various research applications. researchgate.netsemanticscholar.org

Table 3: Examples of Electrochemical Sensors for Flavonoid Detection in Research

| Target Flavonoid | Electrode Type & Modification | Detection Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|---|

| Quercetin | GCE / Ion-exchange nanoresin-MWCNT | DPV | 1.8–570 | 0.213 | mdpi.com |

| Morin | SPCE / NH₂-MWCNT/ZnO | DPV | Not Specified | 0.002 | mdpi.com |

| Luteolin | GCE / MWCNT-Polyethylenimine | SWV | 0.0024–1.75 | 0.0005 | capes.gov.br |

| Rutin | GCE / Graphene Quantum Dots/PEDOT | CV | Not Specified | Not Specified | mdpi.com |

| Luteolin | GCE / ZrO₂-rGO-Chitosan | DPV | 0.005–1.0 | 0.001 | mdpi.com |

GCE: Glassy Carbon Electrode; SPCE: Screen Printed Carbon Electrode; MWCNT: Multi-Walled Carbon Nanotube; DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; CV: Cyclic Voltammetry; PEDOT: Poly(3,4-ethylenedioxythiophene)

Advanced Research Methodologies and Future Directions for Yinyanghuo C

Unveiling Complexity: Omics Technologies in Yinyanghuo C Research

The intricate mechanisms through which this compound exerts its effects within biological systems are being unraveled through the application of high-throughput omics technologies. These approaches allow for a holistic view of the molecular changes induced by this compound.

A Snapshot of Cellular Metabolism: Untargeted Metabolomics

A Holistic View: Systems Biology Approaches

Systems biology integrates data from various omics disciplines, including genomics, proteomics, and metabolomics, to construct comprehensive models of biological processes. nih.govfrontiersin.org This holistic approach is particularly well-suited for deciphering the multifaceted actions of natural compounds like this compound. dovepress.comscispace.comd-nb.info Network pharmacology, a key component of systems biology, is used to analyze the complex interactions between multiple compounds and their biological targets. dovepress.comd-nb.info

By constructing and analyzing compound-target networks, researchers can identify potential therapeutic targets and elucidate the synergistic effects of different components within an herbal formula. dovepress.com This methodology has been applied to investigate the mechanisms of traditional Chinese medicines containing this compound, revealing potential targets and signaling pathways involved in their therapeutic effects. dovepress.comresearchgate.netfrontiersin.org

Precision in Preclinical Studies: Nanotechnology-Based Delivery Systems

The therapeutic potential of this compound in experimental settings is being enhanced through the use of innovative nanotechnology-based delivery systems. meddocsonline.org These systems aim to improve the stability, solubility, and targeted delivery of the compound. researchgate.netmdpi.com

Protecting the Payload: Encapsulation in Nanoparticles

Encapsulation of this compound and related compounds within nanoparticles offers a promising strategy to overcome challenges such as poor solubility and stability. researchgate.netmdpi.commdpi.com Various types of nanoparticles, including polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can be used to protect the active compound from degradation and facilitate its controlled release. researchgate.netmdpi.com